molecular formula C11H20N4O B13541128 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13541128
M. Wt: 224.30 g/mol
InChI Key: WGOWTLNVFIOBGX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is known for its unique chemical structure, which includes a pyrazole ring substituted with dimethyl groups and a propylamino group attached to a propanamide backbone. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable propanamide derivative. One common method involves the use of ethyl bromoacetate and primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is unique due to its specific substitution pattern and the presence of both a propylamino group and a propanamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-5-13-10(11(12)16)7-15-9(3)6-8(2)14-15/h6,10,13H,4-5,7H2,1-3H3,(H2,12,16)

InChI Key

WGOWTLNVFIOBGX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=CC(=N1)C)C)C(=O)N

Origin of Product

United States

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